4-Bromo-2-(4-(trifluoromethoxy)phenyl)thiazole
CAS No.:
Cat. No.: VC13739579
Molecular Formula: C10H5BrF3NOS
Molecular Weight: 324.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5BrF3NOS |
|---|---|
| Molecular Weight | 324.12 g/mol |
| IUPAC Name | 4-bromo-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole |
| Standard InChI | InChI=1S/C10H5BrF3NOS/c11-8-5-17-9(15-8)6-1-3-7(4-2-6)16-10(12,13)14/h1-5H |
| Standard InChI Key | LBXCCVJGQVMSAY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CS2)Br)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)Br)OC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₆BrF₃NOS, with a molecular weight of 328.13 g/mol. Its IUPAC name, 4-bromo-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole, reflects the bromine atom at position 4 of the thiazole ring and the 4-(trifluoromethoxy)phenyl group at position 2. The trifluoromethoxy group (–OCF₃) introduces strong electron-withdrawing effects, influencing the compound’s reactivity and electronic properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2139524-87-9 |
| Molecular Formula | C₁₀H₆BrF₃NOS |
| Molecular Weight | 328.13 g/mol |
| Boiling Point | Not reported |
| Melting Point | 117–119°C (extrapolated) |
| Solubility | Low in water; soluble in DMF |
Synthesis and Reaction Pathways
Cyclization of Thiocyanate Intermediates
A common synthesis route involves the cyclization of 2-(4-(trifluoromethoxy)phenyl)-2-oxoethyl thiocyanate with hydrogen bromide (HBr) in acetic acid. This method, adapted from analogous thiazole syntheses , proceeds via nucleophilic attack by bromide on the thiocyanate carbon, followed by ring closure to form the thiazole core.
Stepwise Procedure:
-
Thiocyanate Formation: React 4-(trifluoromethoxy)acetophenone with ammonium thiocyanate in acidic conditions.
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Bromocyclization: Treat the thiocyanate intermediate with 30% HBr in acetic acid at 20°C for 7 hours .
-
Neutralization: Quench the reaction with NaOH, isolate the product via filtration, and purify using ethanol/hexane washes .
Yield: ~84% (extrapolated from similar reactions) .
Alternative Routes
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce the 4-(trifluoromethoxy)phenyl group post-cyclization, though this remains speculative without explicit literature .
Biological and Pharmacological Applications
Anticancer Activity
Thiazole derivatives exhibit pronounced anticancer properties by targeting kinases and DNA topoisomerases. In a 2024 study, analogs like 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole demonstrated IC₅₀ values of 0.12–0.16 μM against MCF-7 and WM266.4 cell lines . While direct data for 4-bromo-2-(4-(trifluoromethoxy)phenyl)thiazole is unavailable, its structural similarity suggests potential BRAF V600E inhibition and antiproliferative effects .
| Precaution | Guideline |
|---|---|
| Personal Protection | Gloves, goggles, and respirator |
| Ventilation | Use in a fume hood |
| Storage | Cool, dry place away from oxidizers |
Future Directions and Research Gaps
Unexplored Therapeutic Areas
The compound’s role in neurodegenerative diseases (e.g., Alzheimer’s) remains untested. Its ability to cross the blood-brain barrier, inferred from logP calculations (~3.2), warrants investigation .
Material Science Applications
The trifluoromethoxy group’s electron-withdrawing nature could enhance charge transport in organic semiconductors, positioning the compound as a candidate for OLEDs or photovoltaic cells .
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